molecular formula C17H12N2O3 B2511486 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850188-30-6

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2511486
CAS RN: 850188-30-6
M. Wt: 292.294
InChI Key: IQLKJCXKTKSHBC-UHFFFAOYSA-N
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Description

“2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound that falls under the category of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Anticancer Potential

Research suggests that derivatives of this compound exhibit promising anticancer activity. For instance:

Coordination Chemistry and Photoactive Materials

The compound’s derivatives serve as excellent building blocks for coordination complexes and photoactive materials. For example:

Cytotoxicity Studies

Certain derivatives demonstrate cytotoxic activity against cancer cell lines. Notably:

Anti-Tubercular Activity

In the realm of infectious diseases:

Enantioselective Proteins and Drug Binding

The stereogenicity of pyrrolidine carbons impacts drug candidates’ biological profiles. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins.

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. “A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5’-di(pyridin-2-yl)-2,2’-bipyridine-4,4’-dicarboxylic acid: syntheses, structures, and photoluminescence properties.” CrystEngComm, 2016. “Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)propionitrile as a Novel PI3K/mTOR Dual Inhibitor for Cancer Treatment.” X-MOL, 2024. “Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics: a review.” RSC Advances, 2015. “Synthesis and therapeutic potential of imidazole containing compounds: a review.” BMC Chemistry, 2020.

properties

IUPAC Name

2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLKJCXKTKSHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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